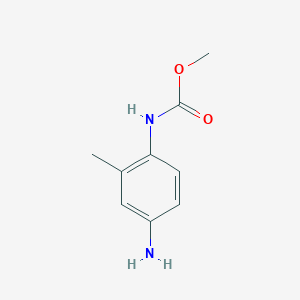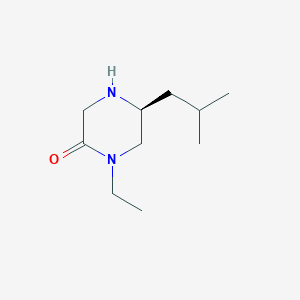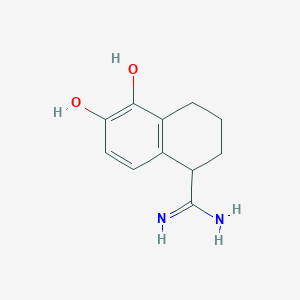
5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide, also known as NTBC, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. NTBC is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme that plays a crucial role in the biosynthesis of homogentisic acid (HGA), which is implicated in the pathogenesis of several diseases.
Mechanism Of Action
5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide is a potent inhibitor of HPPD, an enzyme that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisic acid (HGA) in the tyrosine catabolic pathway. By inhibiting HPPD, 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide reduces the production of HGA, a toxic metabolite that accumulates in the liver and kidneys of HT1 patients. 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has also been shown to inhibit the activity of other enzymes involved in the tyrosine catabolic pathway, such as 4-hydroxyphenylacetate 3-hydroxylase (HPAH) and maleylacetoacetate isomerase (MAAI).
Biochemical And Physiological Effects
5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has been shown to have several biochemical and physiological effects. In HT1 patients, 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide reduces the production of HGA, which leads to a decrease in liver and kidney damage. 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has also been shown to reduce oxidative stress and inflammation in animal models of Parkinson's and Alzheimer's disease. 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Advantages And Limitations For Lab Experiments
5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in animal models and clinical trials. However, 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide also has some limitations for lab experiments. It is a potent inhibitor of HPPD, which is involved in the biosynthesis of several essential metabolites. Therefore, 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide may have off-target effects that need to be carefully evaluated. 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide also has a short half-life in vivo, which may limit its therapeutic efficacy.
Future Directions
There are several future directions for research on 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide. One area of research is the development of more potent and selective inhibitors of HPPD. Another area of research is the evaluation of the off-target effects of 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide and the development of strategies to minimize these effects. 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has also been shown to have potential therapeutic applications in other diseases, such as Parkinson's disease, Alzheimer's disease, and cancer. Therefore, future research should focus on the development of 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide-based therapies for these diseases.
Synthesis Methods
5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide can be synthesized from 5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, which is commercially available. The carboxylic acid is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with a primary amine, such as methylamine or ethylamine, to yield the corresponding carboximidamide.
Scientific Research Applications
5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most well-known applications of 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide is in the treatment of hereditary tyrosinemia type 1 (HT1), a rare metabolic disorder caused by a deficiency in fumarylacetoacetate hydrolase (FAH), an enzyme involved in the breakdown of tyrosine. 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide inhibits the activity of HPPD, which leads to a decrease in the production of HGA, a toxic metabolite that accumulates in the liver and kidneys of HT1 patients. 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has been shown to improve liver function and prevent liver failure in HT1 patients.
5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has also been studied for its potential therapeutic applications in other diseases, such as Parkinson's disease, Alzheimer's disease, and cancer. 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has been shown to have neuroprotective effects in animal models of Parkinson's and Alzheimer's disease by reducing oxidative stress and inflammation. 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-11(13)8-3-1-2-7-6(8)4-5-9(14)10(7)15/h4-5,8,14-15H,1-3H2,(H3,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPHJFBUFOBCJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=C(C=C2)O)O)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

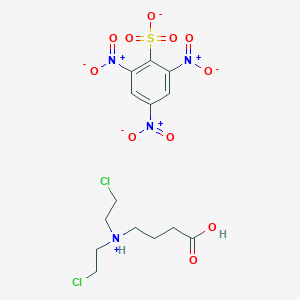

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)
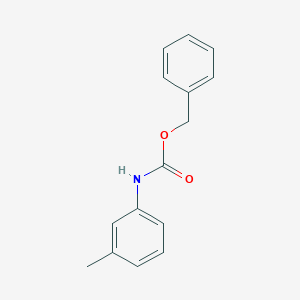
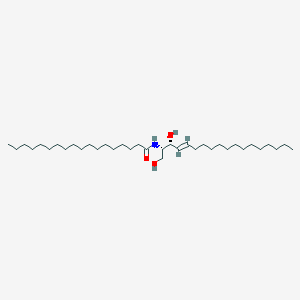
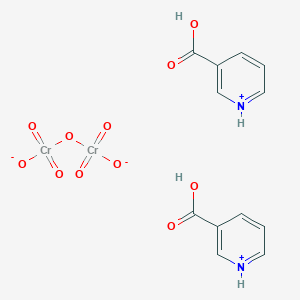
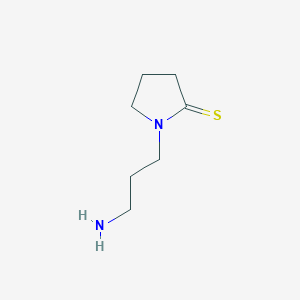
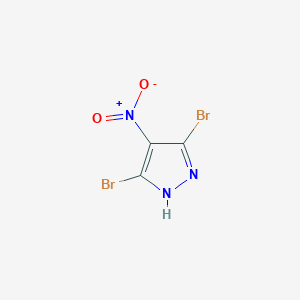
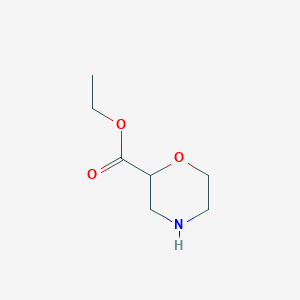
![[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B12164.png)
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)
![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)
